

Vat Black 27: A Technical Review of Available Safety and Toxicological Data

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Compound of Interest

Compound Name: Vat Black 27

Cat. No.: B1669110

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Executive Summary

This technical guide provides a comprehensive overview of the currently available safety and toxicological data for the synthetic dye, **Vat Black 27** (CAS No. 2379-81-9; C.I. 69005). Despite its use in the textile industry, publicly accessible, in-depth toxicological data for **Vat Black 27** is remarkably scarce. This document summarizes the existing information, highlights significant data gaps, and provides a framework for a more complete future toxicological assessment. The primary sources of information include material safety data sheets (MSDS) and publicly accessible chemical databases. Notably, a comprehensive toxicological profile, including key quantitative data on acute toxicity, skin sensitization, genotoxicity, and repeated-dose toxicity, is not available in the public domain. This guide is intended to inform researchers, scientists, and drug development professionals about the current state of knowledge and to underscore the need for further investigation into the safety profile of this compound.

Chemical and Physical Properties

Vat Black 27 is an anthraquinone-based dye.^{[1][2]} Its fundamental properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 2379-81-9 | [1][3][4] |
| C.I. Number | 69005 | [1][2][4] |
| Molecular Formula | C42H23N3O6 | [1][2][4] |
| Molecular Weight | 665.65 g/mol | [1][2][4] |
| Appearance | Black Powder | [1][5] |
| Solubility | Slightly soluble in Chloroform and Pyridine; Not soluble in Acetone, Ethanol, Toluene, and Xylene. | [1][6] |

Toxicological Data

The available toxicological data for **Vat Black 27** is limited. A material safety data sheet (MSDS) provides general hazard statements but lacks specific quantitative data from toxicological studies.[5]

Acute Toxicity

No quantitative data on the acute oral, dermal, or inhalation toxicity (e.g., LD50 or LC50 values) for **Vat Black 27** were found in the public domain. The MSDS for **Vat Black 27** states that it is "Harmful if swallowed" and may cause gastrointestinal irritation.[5] It also indicates that inhalation may cause respiratory tract irritation.[5]

Skin and Eye Irritation

The MSDS for **Vat Black 27** suggests that it may cause skin and eye irritation.[5] One key piece of data identified is a reference to a "Standard Draize test" for eye irritation conducted on rabbits, as cited in the Registry of Toxic Effects of Chemical Substances (RTECS) database under the number JE2000000.[3] The reference for this study is a 1986 publication from Czechoslovakia titled "Prehled Prumyslove Toxikologie; Organické Latky".[3][7] Unfortunately, the specific results and irritation scores from this study are not publicly available.

Table 2: Summary of Irritation Data

| Endpoint | Species | Method | Results | Reference |
|----------------|---------|----------------------|--------------------|-----------|
| Eye Irritation | Rabbit | Standard Draize Test | Data not available | [3] |

While the specific protocol for the study on **Vat Black 27** is not available, the standard Draize eye test, as originally developed, involves the following general steps:

- **Animal Model:** Albino rabbits are typically used due to their large, non-pigmented irises which allow for easy observation of effects.
- **Test Substance Administration:** A specified amount of the test substance (typically 0.1 mL for liquids or 100 mg for solids) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as an untreated control.
- **Observation Period:** The eyes are examined for signs of irritation at specific intervals, usually 1, 24, 48, and 72 hours after instillation, and can be followed for up to 21 days to assess the reversibility of any effects.
- **Scoring:** Ocular lesions are scored for the cornea (opacity and area of involvement), iris (inflammation), and conjunctiva (redness, swelling, and discharge). The scores are then used to classify the substance's irritation potential.

Skin Sensitization

No studies on the skin sensitization potential of **Vat Black 27** were identified in the publicly available literature. The MSDS mentions that it "May cause skin irritation in sensitive individuals," but this is not substantiated by data from recognized sensitization assays like the Guinea Pig Maximization Test (GPMT) or the Local Lymph Node Assay (LLNA).[5]

Genotoxicity

A significant data gap exists regarding the genotoxicity of **Vat Black 27**. The MSDS for the substance states, "Mutagenicity data reported," but provides no further details on the type of study, the results, or any references.[5] A comprehensive assessment of mutagenic and

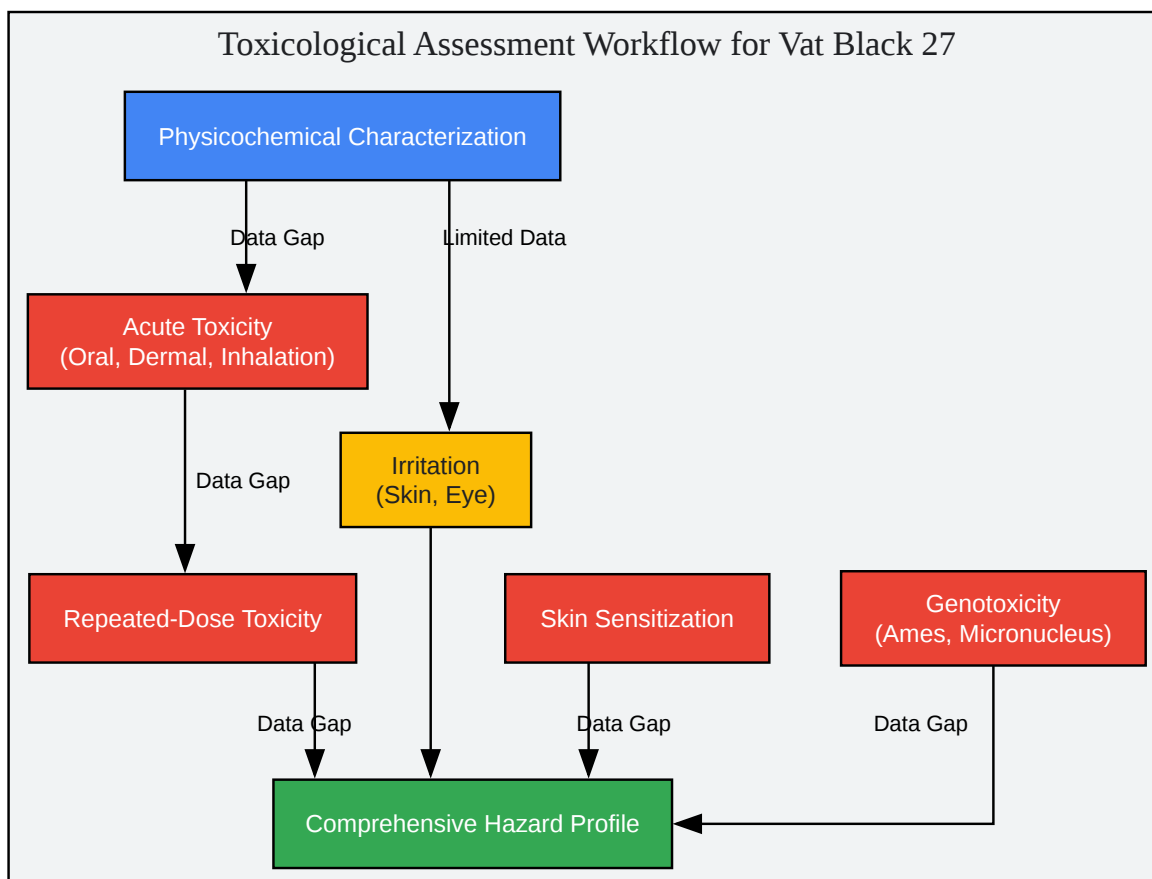
clastogenic potential would require, at a minimum, a bacterial reverse mutation assay (Ames test) and an in vitro or in vivo chromosomal aberration study.

Repeated-Dose Toxicity

No information from repeated-dose toxicity studies (e.g., 28-day or 90-day studies) for **Vat Black 27** is publicly available. Such studies are crucial for identifying potential target organs for toxicity and for determining a No-Observed-Adverse-Effect Level (NOAEL).

Data Gaps and Future Directions

The lack of comprehensive safety and toxicological data for **Vat Black 27** is a significant concern. To establish a robust safety profile, a systematic toxicological evaluation according to internationally recognized guidelines (e.g., OECD) is necessary. The following workflow outlines the key studies required.



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Caption: A logical workflow for the toxicological assessment of **Vat Black 27**, highlighting the significant data gaps.

Conclusion

This technical guide consolidates the limited publicly available safety and toxicological information on **Vat Black 27**. The data is insufficient to perform a comprehensive hazard assessment. While general warnings of irritation and potential for harm if swallowed exist, these are not supported by quantitative data from standardized toxicological studies. A single reference to an eye irritation study in rabbits from 1986 was found, but the results of this study are not accessible.[3] There is a critical lack of data regarding acute toxicity, skin sensitization, genotoxicity, and repeated-dose toxicity.

For researchers, scientists, and drug development professionals who may encounter or consider using this chemical, it is imperative to handle **Vat Black 27** with caution, assuming it to be a hazardous substance in the absence of data to the contrary. Further toxicological testing is strongly recommended to fill the existing data gaps and to allow for a scientifically sound risk assessment.

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